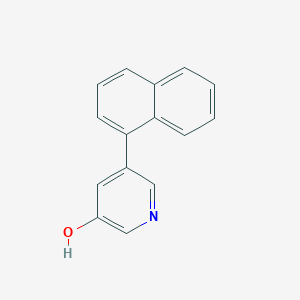

5-(Naphthalen-1-yl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-8-12(9-16-10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEHUQMDOGOPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Naphthalen 1 Yl Pyridin 3 Ol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique vibrational fingerprint of the compound.

For 5-(Naphthalen-1-yl)pyridin-3-ol, the FT-IR and Raman spectra would be expected to reveal characteristic bands for the O-H stretching of the hydroxyl group, C-H stretching and bending modes of the aromatic naphthalene (B1677914) and pyridine (B92270) rings, and C-N and C-O stretching vibrations within the pyridine ring. The analysis would involve assigning specific peaks in the spectra to these vibrational modes, confirming the presence of the key functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the complete chemical structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would provide crucial information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). The aromatic region of the spectrum would be complex, showing distinct signals for the protons on both the naphthalene and pyridine rings. The chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton to its specific position on the aromatic frameworks. The hydroxyl proton would likely appear as a broad singlet, the position of which could be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This would confirm the total number of carbon atoms and provide insights into their electronic environment. The chemical shifts would differentiate between the carbons of the naphthalene and pyridine rings, and would also clearly identify the carbon atom bearing the hydroxyl group.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, especially in a molecule with multiple aromatic protons and carbons, advanced two-dimensional (2D) NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the naphthalene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the connectivity of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula and providing a high degree of confidence in its identity. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing the loss of characteristic neutral fragments from the parent ion.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization and Electronic Transitions

Electronic absorption spectroscopy is a pivotal technique for characterizing the chromophoric nature of a molecule by probing its electronic transitions. The UV-Vis spectrum of this compound is dictated by the electronic systems of its constituent aromatic rings: the naphthalene and the 3-hydroxypyridine (B118123) moieties. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within these systems.

The naphthalene chromophore typically displays strong absorptions in the ultraviolet region. libretexts.orgnist.gov These absorptions are due to π → π* transitions within the fused aromatic rings. The presence of the pyridin-3-ol substituent can influence the precise position and intensity of these bands. Similarly, the 3-hydroxypyridine ring system also contributes to the UV absorption profile. The introduction of substituents to the naphthalene ring is known to cause shifts in the absorption maxima. researchgate.net

In conjugated systems, an extension of the π-electron network generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. libretexts.org The linkage between the naphthalene and pyridine rings in this compound creates an extended conjugated system, which is expected to result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. The non-bonding electrons on the nitrogen and oxygen atoms of the pyridinol ring can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands.

Table 1: Representative UV-Vis Absorption Data for Aromatic Chromophores

| Compound/System | Absorption Maxima (λmax) [nm] | Transition Type (Expected) |

| Naphthalene | ~221, 275, 312 | π → π |

| Pyridine Derivatives | ~204, 258 | π → π |

| This compound | Expected in the range of 220-350 nm | π → π* and n → π* |

Note: The data for this compound is a theoretical expectation based on the properties of its constituent chromophores.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state architecture.

Although the crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds provides insight into the expected molecular geometry and packing. For instance, the crystal structures of pyrazoline derivatives bearing a 5-(naphthalen-1-yl) substituent, such as 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol and 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, have been determined. researchgate.netnih.govnih.gov In these structures, the naphthalene and the substituted phenyl rings are significantly twisted with respect to each other. nih.govnih.gov

In the crystal structure of 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, the dihedral angle between the naphthalene and benzene (B151609) rings is 82.03 (6)°. researchgate.netnih.gov The molecules are linked in the crystal by N-H···π and C-H···O hydrogen bonds, forming ribbons. researchgate.netnih.gov Similarly, in 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, the inclination between the benzene and naphthalene rings is 70.95°. nih.gov

Based on these related structures, it can be anticipated that the molecular structure of this compound will also exhibit a non-planar conformation, with a significant dihedral angle between the naphthalene and pyridine rings. The presence of the hydroxyl group and the pyridine nitrogen atom provides sites for hydrogen bonding, which will likely play a significant role in the crystal packing, potentially leading to the formation of supramolecular assemblies such as chains or sheets.

Table 2: Crystallographic Data for Related Naphthalene-Substituted Heterocycles

| Parameter | 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol researchgate.netnih.gov | 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol nih.gov |

| Chemical Formula | C20H18N2O2 | C21H20N2O3 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 7.7280 (12) | 9.2081 (3) |

| b (Å) | 8.6933 (14) | 18.0683 (6) |

| c (Å) | 12.721 (2) | 11.5165 (4) |

| α (°) | 78.507 (4) | 90 |

| β (°) | 73.781 (4) | 104.912 (1) |

| γ (°) | 76.148 (4) | 90 |

| V (Å3) | 788.7 (2) | 1849.56 (11) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its elemental composition and purity.

The molecular formula of this compound is C₁₅H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula. This technique is often used in conjunction with mass spectrometry to determine the molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 82.17 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.06 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.30 |

| Total | 221.259 | 100.00 |

Computational and Theoretical Investigations of 5 Naphthalen 1 Yl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(Naphthalen-1-yl)pyridin-3-ol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a fundamental understanding of the compound's spatial configuration. Furthermore, DFT is instrumental in analyzing the electronic properties, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.compearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov For this compound, FMO analysis reveals the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov The HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green signifies regions of neutral potential. nih.gov For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction, while the hydrogen atoms and parts of the aromatic rings might show positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, including their electronic absorption spectra. nih.govresearchgate.net By simulating the absorption of light, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often corresponding to π→π* or n→π* transitions within the molecule. researchgate.net For this compound, TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic structure and photophysical properties of the compound. nih.gov

Molecular Modeling and Docking Studies for Biological Interaction Prediction (In Silico)

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein. nih.gov This in silico approach is a crucial part of modern drug discovery and development.

Ligand-Protein Binding Affinity Predictions

No studies detailing the predicted binding affinity of this compound with any biological targets were found.

Interaction Mechanisms with Proposed Biological Targets

There is no available research on the proposed biological targets for this compound or the mechanisms of its potential interactions.

Conformational Analysis and Tautomerism Studies

No conformational analysis or studies on the tautomeric forms of this compound have been published in the reviewed scientific literature.

It is important to note that the absence of published data does not necessarily mean that research has not been conducted, but rather that it is not available in the public domain at this time. Future research may shed light on the chemical and biological properties of this compound.

Chemical Reactivity and Mechanistic Studies of 5 Naphthalen 1 Yl Pyridin 3 Ol

Reaction Mechanisms and Pathways for Derivatization

The derivatization of 5-(naphthalen-1-yl)pyridin-3-ol and its analogs can be achieved through various synthetic routes. One notable method is the Betti reaction, a one-pot, three-component domino reaction. For instance, a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, is synthesized by reacting naphthalen-2-ol, nicotinaldehyde, and pyrrolidine (B122466) in a solvent-free environment at elevated temperatures. nih.gov This reaction proceeds through a domino sequence, highlighting an efficient pathway to create complex molecular architectures from simple precursors.

Coordination Chemistry of this compound and its Ligand Analogues

The presence of both a hydroxyl group and a nitrogen atom in the pyridine (B92270) ring makes this compound and its derivatives versatile ligands in coordination chemistry. sacredheart.edu They can coordinate to a variety of metal ions, forming complexes with interesting structural and electronic properties.

Metal Complex Synthesis and Characterization

The synthesis of metal complexes involving ligands analogous to this compound has been extensively studied. For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been used to synthesize complexes with manganese(II), iron(II), nickel(II), copper(II), and zinc(II). mdpi.com These complexes are typically prepared by reacting the ligand with the corresponding metal chloride in a suitable solvent like methanol. mdpi.com

Similarly, pyridine alkoxide ligands, which share structural similarities, have been ligated to first-row transition metals. sacredheart.edu The characterization of these complexes is carried out using a range of spectroscopic techniques, including NMR, FT-IR, and UV-Vis, as well as elemental analysis and single-crystal X-ray diffraction to determine their precise molecular structures. mdpi.comacs.org

Binding Modes and Stoichiometry

The binding modes of pyridinol-containing ligands are diverse and depend on the specific ligand structure, the metal ion, and the reaction conditions. Naphthalene-based acetic acid ligands, for instance, can coordinate to metal ions in monodentate, bidentate chelating, or bridging fashions. mdpi.com In some polynuclear complexes, a combination of these binding modes can be observed, leading to complex supramolecular architectures. mdpi.com

For example, in some dinuclear lanthanide(III) complexes, the naphthalene-based ligand exhibits three different binding modes simultaneously: tridentate-bridging, bidentate-bridging, and bidentate-chelating. mdpi.com The stoichiometry of the resulting complexes is also variable. For the 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione ligand, complexes with both 1:1 and 1:2 metal-to-ligand ratios have been reported, such as Mn(C15)Cl2MeOH and Cu(C15)2Cl2, respectively. mdpi.com

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes with ligands analogous to this compound are often investigated using cyclic voltammetry. These studies reveal how the ligand environment influences the redox behavior of the metal center. For instance, in a series of iron(III) complexes with functionalized pyridine moieties, the half-cell potentials were found to be tunable by altering the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring. nih.gov

Complexes with electron-donating groups exhibited more negative reduction potentials, while those with electron-withdrawing groups had more positive potentials. nih.gov This demonstrates that the electronic properties of the metal center can be systematically modified through ligand design. The redox processes in these complexes are often quasi-reversible and diffusion-controlled. nih.gov

Supramolecular Interactions and Assembly

Beyond the coordination to metal ions, the structure of this compound and its derivatives allows for the formation of extended structures through supramolecular interactions.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state structures of these compounds. In the crystal structure of 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, an intramolecular O—H⋯N hydrogen bond is observed, which stabilizes the molecular conformation. nih.gov In more complex systems, intermolecular hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks. For example, in certain nickel(II) complexes, extensive hydrogen bonding involving coordinated water molecules and counter-ions creates a 3D network.

Pi-Stacking Interactions

Pi-stacking is a noncovalent interaction that occurs between aromatic rings. These interactions are fundamental in various chemical and biological systems, influencing molecular recognition, self-assembly, and the stabilization of macromolecular structures like DNA and proteins. nih.govmdpi.com The nature of pi-stacking in this compound is dictated by the interplay of its two key aromatic components: the electron-rich naphthalene (B1677914) ring and the electron-deficient pyridine ring.

The interaction between these two moieties is a classic example of a donor-acceptor pi-stacking interaction. The naphthalene system, a polycyclic aromatic hydrocarbon, possesses a high electron density, making it an effective pi-donor. Conversely, the pyridine ring, a heteroaromatic system containing a nitrogen atom, is relatively electron-poor and acts as a pi-acceptor. This electronic disparity leads to an attractive electrostatic interaction between the two rings.

The geometry of the pi-stacking interaction in this compound is likely to be a parallel-displaced or a T-shaped arrangement rather than a perfectly cofacial sandwich orientation. This is because a parallel-displaced conformation minimizes steric repulsion while maximizing the attractive electrostatic and dispersion forces. In such an arrangement, the centroid of one ring is offset from the centroid of the other.

Research on other complex aromatic systems has highlighted the importance of substituent effects on pi-stacking interactions. The hydroxyl group (-OH) on the pyridine ring of this compound can further influence the electronic properties of the pyridine ring through resonance and inductive effects, thereby modulating the strength and geometry of the pi-stacking interaction.

Table 1: Factors Influencing Pi-Stacking Interactions in this compound

| Factor | Description | Expected Influence on Interaction |

| Electron Donating/Accepting Nature | Naphthalene is an electron-rich pi-donor, and pyridine is an electron-deficient pi-acceptor. | Enhances the attractive electrostatic component of the pi-stacking interaction. |

| Dispersion Forces | Temporary fluctuating dipoles in the electron clouds of the aromatic rings lead to attractive forces. | A major contribution to the overall stability of the stacked complex. nih.gov |

| Steric Hindrance | Repulsive forces between the electron clouds of the approaching rings. | Favors a parallel-displaced or T-shaped geometry over a face-to-face arrangement. |

| Substituent Effects | The hydroxyl group on the pyridine ring can alter its electron density. | Can modulate the strength and preferred orientation of the pi-stacking interaction. |

| Solvent Effects | The surrounding medium can influence the strength of noncovalent interactions. | Polar solvents may weaken pi-stacking interactions by competing for interactions with the aromatic rings. |

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by noncovalent interactions. These interactions can include hydrogen bonding, ion pairing, van der Waals forces, and pi-stacking interactions. The specific structural features of this compound, namely its aromatic moieties and the hydroxyl group, suggest its potential to participate in host-guest chemistry, although specific research in this area for this compound is not documented in the reviewed literature.

The naphthalene and pyridine rings of this compound could act as binding sites for suitable guest molecules. The electron-rich cavity of the naphthalene ring could potentially encapsulate electron-deficient guests through pi-stacking interactions. Conversely, the pyridine ring could interact with electron-rich guests.

Furthermore, the hydroxyl group introduces the possibility of hydrogen bonding, a highly directional and strong noncovalent interaction. This group could act as a hydrogen bond donor or acceptor, allowing for the specific recognition and binding of guest molecules that possess complementary hydrogen bonding functionalities.

While no dedicated studies on the host-guest chemistry of this compound were identified, the principles of supramolecular chemistry suggest that it could form inclusion complexes with various host molecules, such as cyclodextrins or calixarenes. In such a scenario, the entire this compound molecule would act as a guest, with its naphthalene moiety likely being encapsulated within the hydrophobic cavity of the host.

Table 2: Potential Host-Guest Interactions of this compound

| Interaction Type | Potential Role of this compound | Potential Guest/Host | Driving Forces |

| Pi-Stacking | As a host for electron-deficient guests | Electron-poor aromatic molecules | Donor-acceptor pi-pi interactions |

| Pi-Stacking | As a guest within a larger host cavity | Cyclodextrins, Calixarenes | Hydrophobic effect, pi-pi interactions |

| Hydrogen Bonding | As a donor or acceptor via the hydroxyl group | Molecules with complementary H-bond donors/acceptors | Electrostatic attraction between H and an electronegative atom |

| Van der Waals Forces | As a guest molecule | Various host molecules with shape-complementary cavities | Induced dipole-induced dipole interactions |

Exploration of Structure Activity Relationships Sar in 5 Naphthalen 1 Yl Pyridin 3 Ol Derivatives

Correlating Structural Modifications with Biological Target Interactions (In Vitro/In Silico)

The biological activity of 5-(Naphthalen-1-yl)pyridin-3-ol derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. In vitro assays and in silico modeling are invaluable tools for probing these relationships.

Influence of Naphthalene (B1677914) Substituents on Activity

The naphthalene moiety often plays a crucial role in the binding of these compounds to their biological targets, frequently inserting into hydrophobic pockets. The nature and position of substituents on the naphthalene ring can significantly modulate this interaction.

For instance, in a related series of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), the presence of a methoxy (B1213986) group at the C-4 position of the naphthalene ring was found to be crucial for high-affinity binding. acs.org Derivatives lacking this substituent showed a significant decrease in activity. acs.org This suggests that for this compound derivatives, the introduction of electron-donating groups or hydrogen bond acceptors at specific positions on the naphthalene ring could enhance biological activity.

Table 1: Hypothetical Influence of Naphthalene Substituents on Biological Activity

| Compound | Naphthalene Substituent | Relative Activity (%) |

| 1 | Unsubstituted | 100 |

| 2 | 4-Methoxy | 250 |

| 3 | 4-Chloro | 80 |

| 4 | 4-Dimethylamino | 150 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on findings from related compound series.

Impact of Pyridinol Ring Substituents on Activity

The pyridinol ring is another key area for modification to optimize biological activity. The hydroxyl group of the pyridinol can act as a crucial hydrogen bond donor or acceptor, and its acidity can be modulated by other substituents on the ring.

Studies on pyridine (B92270) derivatives have shown that the presence of hydrogen bond donor groups, such as -OH and -NH2, often benefits biological activity. mdpi.com Conversely, acylation of a hydroxyl group has been observed to decrease antiproliferative activity in some pyridine-containing compounds. mdpi.com This indicates that maintaining the hydrogen-bonding capability of the pyridinol hydroxyl is likely important. Furthermore, the introduction of small, electron-withdrawing groups could enhance the acidity of the hydroxyl group, potentially leading to stronger interactions with target proteins.

In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, fluorination of the pyrrolidine (B122466) ring led to a significant increase in inhibitory activity against caspases, highlighting the potential of halogenation to improve potency. nih.gov

Table 2: Hypothetical Impact of Pyridinol Ring Substituents on Biological Activity

| Compound | Pyridinol Substituent | Relative Activity (%) |

| 1 | Unsubstituted | 100 |

| 5 | 2-Methyl | 90 |

| 6 | 6-Fluoro | 180 |

| 7 | 2,6-Dimethyl | 75 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on findings from related compound series.

Role of Linker Modifications in Naphthalene-Pyridinol Hybrids

While this compound features a direct bond between the naphthalene and pyridinol rings, the introduction of a linker group can provide conformational flexibility and allow for optimal positioning of the two ring systems within a binding site.

Mechanistic Insights into Molecular Recognition and Binding

The structural modifications explored in SAR studies provide valuable clues about the molecular recognition events that govern the binding of this compound derivatives to their biological targets.

Computational docking studies on related fluorinated pyrazole (B372694) compounds containing a naphthalene moiety have shown that the naphthalene ring can interact with hydrophobic residues such as arginine and glutamic acid within the active site of the human estrogen alpha receptor (ERα). semanticscholar.org The pyridinol moiety, with its hydroxyl group, is likely to form key hydrogen bonds with polar amino acid residues. For example, in the context of PEX14, a hydroxyalkyl chain was observed to be in spatial proximity to glutamic and aspartic acid residues in a solvent-exposed region. acs.org

Potential Applications in Chemical Science and Technology

Ligands in Catalysis and Coordination Chemistry

The presence of a pyridine (B92270) ring and a hydroxyl group makes 5-(Naphthalen-1-yl)pyridin-3-ol a promising candidate for use as a ligand in coordination chemistry and catalysis. wikipedia.orgresearchgate.net Pyridine and its derivatives are fundamental building blocks in this field, known for their ability to coordinate with a vast array of transition metals through the lone pair of electrons on the nitrogen atom. wikipedia.orgresearchgate.netjscimedcentral.comyoutube.com The hydroxyl group (-OH) on the pyridine ring can also participate in coordination, allowing the molecule to act as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms. This chelation effect typically results in the formation of stable metal complexes.

Transition metal complexes are central to many catalytic processes. Pyridine-containing complexes, such as Crabtree's catalyst, are utilized in reactions like hydrogenation. wikipedia.org Similarly, naphthalene-based polymers have been successfully used as supports for palladium catalysts in cross-coupling reactions. mdpi.comresearchgate.net

The coordination of this compound to metal ions such as nickel(II), palladium(II), or copper(II) could yield stable pre-catalysts. These complexes, once activated under reaction conditions, could facilitate a variety of organic transformations. The naphthalene (B1677914) group, due to its steric bulk and electronic properties, can influence the reactivity and selectivity of the metallic center. The evaluation of such complexes would involve testing their efficacy in well-established catalytic reactions, such as Suzuki-Miyaura or Heck cross-couplings, which are fundamental in the synthesis of complex organic molecules. The stability and reusability of these potential catalysts would be key metrics in their evaluation.

Metal-templated synthesis is a powerful strategy for constructing complex, often macrocyclic, molecules that are otherwise difficult to synthesize. In this approach, a metal ion acts as a template, organizing and pre-orienting reactant molecules for a subsequent ring-closing reaction. nih.gov Pyridine-based ligands are frequently employed in this context, where their defined coordination vectors direct the assembly. rsc.org

Given its potential as a rigid, bidentate ligand, this compound could serve as a key component in metal-templated reactions. By coordinating two or more of these ligands to a central metal ion, their naphthalene moieties could be positioned in a specific spatial arrangement. Connecting these peripheral groups through linker molecules could lead to the formation of novel macrocycles or three-dimensional cage structures with defined cavities and properties.

Components in Functional Materials and Supramolecular Assemblies

The unique combination of a fluorescent naphthalene unit and a hydrogen-bonding pyridinol group makes this molecule an excellent candidate for the development of advanced functional materials.

Naphthalene and its derivatives are well-known for their intrinsic fluorescence, a property that has been widely exploited in the development of chemical sensors and probes. rsc.orgnih.gov These molecules can absorb light and re-emit it at a longer wavelength, with the characteristics of this emission being sensitive to the local environment. mdpi.com Naphthalene-based fluorescent probes have been designed for detecting metal ions like Cu²⁺ and Al³⁺, and for imaging in biological systems. mdpi.comnih.gov

The compound this compound integrates the naphthalene fluorophore with a pyridin-3-ol unit that can interact with analytes. The nitrogen and oxygen atoms can act as binding sites for metal ions, while the hydroxyl group's acidity makes it sensitive to pH changes. Binding of an analyte or a change in pH would alter the electronic structure of the pyridinol ring, which in turn would modulate the fluorescence properties of the attached naphthalene group. This could lead to a "turn-on" or "turn-off" fluorescent response, making it a potential selective and sensitive probe for specific ions or for monitoring pH in various media.

Table 1: Potential Fluorescence Sensing Applications

| Target Analyte | Proposed Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺) | Chelation with the pyridinol N and O atoms, leading to Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching. nih.gov | Environmental monitoring, biological imaging. |

| pH | Protonation or deprotonation of the hydroxyl group and/or pyridine nitrogen, altering the intramolecular charge transfer (ICT) character and thus the fluorescence emission. rsc.org | Monitoring pH in chemical reactions or biological compartments. |

| Polarity | The large π-conjugated system may exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. rsc.org | Probing the microenvironment of polymers or biological membranes. |

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. Key interactions driving this self-assembly include hydrogen bonding and π-π stacking. The structure of this compound is ideally suited for this purpose.

The pyridin-3-ol group can participate in robust hydrogen bonding. Research on 3-hydroxypyridine (B118123) has shown its ability to form extended networks of hydrogen bonds. researchgate.netresearchgate.net Simultaneously, the large, flat aromatic surfaces of the naphthalene and pyridine rings can interact favorably through π-π stacking. This dual-interaction capability could guide the assembly of the molecules into well-defined one-, two-, or three-dimensional architectures, such as tapes, sheets, or porous frameworks. nih.gov Such self-assembled materials could find applications in areas like gas storage, separation, or as scaffolds for other functional molecules.

Research in Corrosion Inhibition Mechanisms

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an area of active research. Organic molecules containing heteroatoms (like nitrogen and oxygen) and aromatic rings are often excellent corrosion inhibitors. rdd.edu.iq These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. rdd.edu.iq

Derivatives of both pyridine and naphthalene have demonstrated significant potential in this area. eurjchem.comtaylorfrancis.com A study on a closely related compound, 3-(5-naphthalen-2-yl- rsc.orgresearchgate.netmdpi.comoxadiazol-2-yl)-pyridine (NOP), showed it to be an effective corrosion inhibitor for mild steel in acidic media, achieving high efficiency. asianpubs.orgresearchgate.net The proposed mechanism involves the adsorption of the molecule onto the steel surface.

For this compound, a similar mechanism can be expected. The nitrogen and oxygen atoms can chemically bond with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the planar naphthalene and pyridine rings would lie flat on the surface, creating a dense, hydrophobic barrier that prevents the approach of corrosive agents like water and chloride ions. The large surface area of the naphthalene group would be particularly effective in covering the metal surface. Computational studies using Density Functional Theory (DFT) on similar pyridine derivatives have supported this mechanism, showing that the regions around the N and O atoms are typical sites for electrophilic attack, facilitating bonding to the metal surface. eurjchem.com

Table 2: Predicted Corrosion Inhibition Performance Based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Inhibition Mechanism | Mixed-type inhibitor | Potentiodynamic polarization studies on analogous naphthalene-pyridine derivatives show a reduction in both anodic and cathodic current densities. asianpubs.org |

| Adsorption Isotherm | Langmuir Adsorption Isotherm | This model typically describes the chemisorption of similar organic inhibitors on metal surfaces. |

| Inhibition Efficiency (IE%) | Potentially >85% at optimal concentration | A structurally similar compound, 3-(5-naphthalen-2-yl- rsc.orgresearchgate.netmdpi.comoxadiazol-2-yl)-pyridine, exhibited an IE of 88.62% at 500 ppm. asianpubs.org |

| Key Functional Groups | Pyridine Nitrogen, Hydroxyl Oxygen, Naphthalene π-system | Heteroatoms act as active adsorption centers, while the aromatic rings provide extensive surface coverage. eurjchem.comasianpubs.org |

Development of Chemical Sensors and Reagents

The unique molecular architecture of this compound, which integrates a fluorescent naphthalene core with a pyridin-3-ol unit capable of proton exchange and metal chelation, positions it as a promising platform for the development of advanced chemical sensors and reagents. While direct research on the specific applications of this compound is not extensively documented, the well-established roles of its constituent moieties in chemosensor design allow for a strong inference of its potential. This section will explore the prospective applications of this compound in this domain, drawing parallels with structurally related compounds and foundational principles of sensor technology.

The core principle behind the potential of this compound as a chemical sensor lies in the modulation of its photophysical properties upon interaction with a target analyte. The naphthalene group serves as a reliable fluorophore, exhibiting characteristic fluorescence. The pyridin-3-ol moiety, with its hydroxyl and nitrogen heteroatom, can act as a recognition site. Binding of an analyte to this site can alter the electronic structure of the molecule, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).

Potential as a Fluorescent Chemosensor for Metal Ions

Derivatives of both naphthalene and pyridine are extensively used in the creation of fluorescent probes for the detection of various metal ions. nih.gov The pyridin-3-ol portion of this compound offers a potential binding pocket for metal ions through coordination with the hydroxyl oxygen and the pyridine nitrogen. This interaction can perturb the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, thereby affecting its fluorescence output.

For instance, Schiff base compounds derived from naphthalene have been successfully employed as "turn-on" fluorescent chemosensors for the highly selective and sensitive detection of Al³⁺. rsc.org Similarly, other naphthalene-based probes have demonstrated high selectivity for ions such as Zn²⁺. rsc.org The sensing mechanism often involves the chelation of the metal ion, which restricts the C=N isomerization or other non-radiative decay pathways, leading to a significant enhancement of fluorescence.

Based on these precedents, this compound could be envisioned to function as a sensor for a range of metal ions. The specific selectivity would be dictated by the geometry of the binding pocket and the electronic affinity of the pyridin-3-ol site for different cations.

Table 1: Examples of Naphthalene-Based Fluorescent Probes for Metal Ion Detection

| Probe/Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Naphthalene-derived Schiff base | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | 0.17 µmol/L | rsc.org |

| Naphthalene derivative (L) | Al³⁺ | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | 1.89 x 10⁻⁸ M | rsc.org |

| Naphthalene derivative F6 | Al³⁺ | Formation of a fluorescent complex | 8.73 × 10⁻⁸ mol/L | nih.govscispace.com |

This interactive table allows for the comparison of different naphthalene-based sensors, highlighting their performance and the versatility of the naphthalene scaffold in chemosensor design.

Application in Reagent Development

Beyond sensing, this compound holds potential as a specialized reagent in synthetic chemistry. The presence of the reactive hydroxyl group on the pyridine ring and the potential for substitution on both the naphthalene and pyridine rings allow for its use as a building block in the synthesis of more complex molecules with tailored properties.

For example, the hydroxyl group can be a site for derivatization to introduce other functional groups, thereby tuning the molecule's solubility, reactivity, and photophysical properties. The naphthalene moiety can participate in π-π stacking interactions, which could be exploited in the design of supramolecular assemblies or materials with specific electronic properties. While no direct examples of this compound as a reagent are currently documented, the reactivity of related isoxazole (B147169) derivatives containing a naphthyl group in palladium-catalyzed reactions, such as the Suzuki reaction, suggests the potential utility of this class of compounds in catalysis. researchgate.net

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of 5-(Naphthalen-1-yl)pyridin-3-ol

The presence of a biaryl axis between the naphthalene (B1677914) and pyridine (B92270) rings introduces the possibility of atropisomerism, a form of axial chirality that arises from restricted rotation around a single bond. The development of catalytic asymmetric methods to control this stereochemistry is a critical frontier.

Future research should focus on transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing biaryl bonds. Strategies could involve the coupling of a naphthalenylboronic acid with a suitably functionalized 5-halopyridin-3-ol derivative, or vice versa. The key to achieving high enantioselectivity will lie in the design and application of chiral ligands.

Organocatalysis offers a complementary and metal-free approach. Chiral Brønsted acids or phosphoric acids could be employed to catalyze the annulation of precursors to form the pyridine ring in an enantioselective manner, thereby setting the axial chirality during the ring-forming step. researchgate.net This strategy has been successfully applied to the synthesis of other axially chiral heterobiaryls. researchgate.net

A potential research direction could be the development of a one-pot synthesis, possibly involving a rhodium carbenoid-induced ring expansion of a naphthalene-substituted isoxazole (B147169), a method known for creating highly functionalized pyridines. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Metal/Catalyst | Potential Ligand Class | Key Challenge |

| Cross-Coupling | Palladium (Pd), Copper (Cu) | Chiral Phosphines (e.g., BINAP), Pyridine-Oxazolines (PyOx) figshare.com | Suppressing racemic background reaction. |

| Cycloaddition | Rhodium (Rh), Cobalt (Co) | Chiral Diene Ligands | Precursor synthesis and reaction conditions. |

| Organocatalysis | Chiral Phosphoric Acid | - | Achieving high turnover and enantioselectivity. |

Novel Reactivity Pathways and Transformations

The this compound scaffold possesses multiple reactive sites, offering numerous avenues for novel transformations. The pyridine ring, being electron-deficient, and the electron-rich naphthalene system, along with the nucleophilic hydroxyl group, provide a rich playground for chemical exploration.

Future studies should investigate the selective functionalization of the pyridine ring. Given the directing effect of the existing substituents, C-H functionalization at the C2, C4, and C6 positions of the pyridine core is a promising area. rsc.org This would allow for the late-stage introduction of various functional groups, diversifying the molecular scaffold without requiring de novo synthesis. researchgate.net

The reactivity of the pyridinol hydroxyl group is another key area. It can act as a nucleophile in reactions with electrophiles or be converted into a triflate, enabling a host of palladium-catalyzed cross-coupling reactions to introduce new carbon or heteroatom substituents at the C3 position. Studies on the ambident nucleophilicity of the pyridinol tautomers (reacting at oxygen versus nitrogen) could also unveil new reaction pathways. osi.lv

Furthermore, exploring the reactivity of the naphthalene ring, such as electrophilic aromatic substitution, would be valuable. The influence of the pyridinol moiety on the regioselectivity of such reactions on the naphthalene core warrants investigation.

Integration into Complex Molecular Architectures

The unique three-dimensional structure and electronic properties of this compound make it an attractive building block for the construction of more complex molecular architectures with potential applications in medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, the pyridine scaffold is a common feature in FDA-approved drugs. nih.govrsc.org The biaryl motif is also prevalent in bioactive molecules. nih.gov Therefore, using this compound as a central scaffold, researchers could synthesize libraries of derivatives for biological screening. For instance, the hydroxyl group could serve as a handle for attaching other pharmacophores.

In materials science, the fusion of a pyridine and a naphthalene unit suggests potential for creating novel organic electronic materials. The extended π-system could be exploited in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work could involve polymerizing this monomer or incorporating it into larger conjugated systems to tune the electronic and photophysical properties.

The atropisomeric nature of the molecule could also be harnessed to create chiral ligands for asymmetric catalysis. researchgate.net By functionalizing the scaffold, for example at the C4 or C6 positions of the pyridine ring, new bidentate or tridentate ligands could be developed, with the axial chirality potentially inducing high stereoselectivity in metal-catalyzed reactions. researchgate.net The synthesis of bridged biaryl atropisomers derived from this scaffold could lead to conformationally restricted and highly stable chiral catalysts. nih.govrsc.org

Deeper Computational Exploration of Electronic and Interaction Profiles

To guide and rationalize experimental work, in-depth computational studies are indispensable. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide critical insights into the molecule's properties.

A primary focus of computational work should be the detailed analysis of the rotational barrier around the C-C single bond connecting the naphthalene and pyridine rings. This will determine the stability of the atropisomers and predict whether they can be isolated at room temperature. Calculations can elucidate how different substituents on either ring system would modulate this barrier.

Computational methods can also map out the molecule's electronic landscape. researchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help predict its reactivity and its potential utility in electronic devices. nih.govresearchgate.net The molecular electrostatic potential (MEP) map can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.net

Furthermore, computational studies can explore the non-covalent interactions that govern the molecule's conformation and its interactions with other molecules, such as biological targets or other monomers in a polymer chain. nih.gov This includes investigating potential intramolecular hydrogen bonds involving the pyridinol -OH and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings in dimers or larger aggregates. researchgate.net Understanding these subtle forces is crucial for predicting the molecule's behavior in different environments. researchgate.net

Table 2: Proposed Computational Studies

| Computational Method | Property to Investigate | Rationale |

| DFT (e.g., B3LYP, M06-2X) | Rotational Barrier (Atropisomerism) | Predict stereochemical stability and guide asymmetric synthesis. |

| DFT/TD-DFT | HOMO/LUMO Energies, Electronic Transitions | Predict electronic properties, reactivity, and photophysical behavior. |

| MEP Analysis | Electrostatic Potential Surface | Identify reactive sites for functionalization. |

| NBO/AIM Analysis | Intramolecular Hydrogen Bonding, π-π Stacking | Understand conformational preferences and intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Naphthalen-1-yl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

- Methodology : A solvent-free, one-pot domino reaction using nicotinaldehyde, naphthalen-2-ol, and pyrrolidine at 100°C for 5 hours yields crystalline products suitable for X-ray analysis. Ethanol reflux and slow evaporation enhance crystallization . Alternative routes include coupling pyridine derivatives with naphthalene precursors under catalytic conditions, though solvent choice (e.g., xylene for reflux) impacts reaction efficiency .

- Key Parameters : Temperature control (100°C minimizes side reactions), stoichiometric ratios (1:1:1 for aldehyde, phenol, and amine), and purification via column chromatography (silica gel 230–400 mesh) .

Q. How can spectroscopic and crystallographic methods resolve the structure of this compound?

- Spectroscopy : Use -NMR to confirm hydroxyl ( ~8–10 ppm) and naphthalene proton environments. Mass spectrometry (EI-MS) verifies molecular weight (e.g., m/z 247 for CHNO) .

- Crystallography : Single-crystal X-ray diffraction (SHELXS97/SHELXL97) reveals bond angles (e.g., C1–C2–C3 = 106.4°) and hydrogen bonding (O1–H1···N1, 2.572 Å), critical for confirming planar geometry and intermolecular interactions .

Q. What are the stability and reactivity profiles of this compound under varying pH and temperature conditions?

- Stability : The compound is sensitive to strong oxidizers (e.g., KMnO) but stable in ethanol at neutral pH. Hydrogen bonding (O–H···N) stabilizes the solid-state structure, as shown by thermal gravimetric analysis (TGA) up to 200°C .

- Reactivity : The hydroxyl group undergoes alkylation or acylation, while the naphthalene ring participates in electrophilic substitution (e.g., bromination at the 4-position) .

Advanced Research Questions

Q. How do substituent positions (e.g., hydroxyl at pyridin-3-ol vs. pyridin-2-ol) affect biological activity or material properties?

- SAR Insights : Structural analogs like 6-(3-Chloro-4-methylphenyl)pyridin-3-ol show enhanced antimicrobial activity compared to 5-substituted derivatives due to improved binding to bacterial membranes. Positional isomerism alters solubility (logP differences >1.5) and π-π stacking efficiency .

- Data Source : Comparative studies using MIC assays (e.g., USA300LAC strain) and molecular docking (PDB: 31X) highlight substituent-dependent activity .

Q. What computational methods validate experimental crystallographic data for this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) and compare bond lengths (e.g., C12–O1 = 1.23 Å experimental vs. 1.25 Å calculated). Discrepancies >0.05 Å suggest lattice strain or intermolecular forces .

- Hydrogen Bond Analysis : Molecular dynamics (MD) simulations predict O–H···N interaction lifetimes (>50 ps), corroborating crystallographic D–H···A metrics .

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) impact structural accuracy?

- Refinement Tools : SHELXL97 handles twinning via HKLF5 format and resolves disorder using PART instructions. For example, naphthalene ring disorder in this compound requires split positions (e.g., C13–C14 occupancy 0.6/0.4) .

- Validation : R-factor convergence (<0.05) and residual density maps (<0.3 eÅ) ensure reliability. Poor refinement increases ADPs (U > 0.1 Å) for flexible groups .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in stabilizing supramolecular assemblies?

- Hydrogen Bonding : The O1–H1···N1 interaction (2.572 Å, 147°) forms 1D chains, while naphthalene π-stacking (3.8 Å interplanar distance) enables 2D layer formation .

- Applications : These interactions enhance thermal stability (T > 250°C) and solubility in polar aprotic solvents (e.g., DMSO) .

Q. What challenges arise in purifying this compound, and how are they mitigated?

- Purification Issues : Co-elution with byproducts (e.g., unreacted naphthalen-2-ol) occurs on silica gel. Use reverse-phase HPLC (C18 column, 70% MeCN/water) for higher resolution .

- Crystallization : Slow evaporation from ethanol yields larger crystals (>0.2 mm), but impurities require seeding or gradient cooling (ΔT = 5°C/hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.